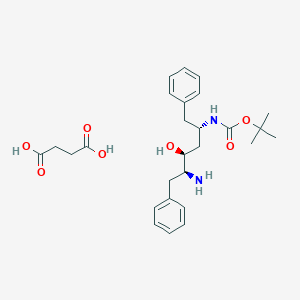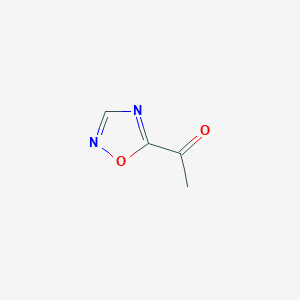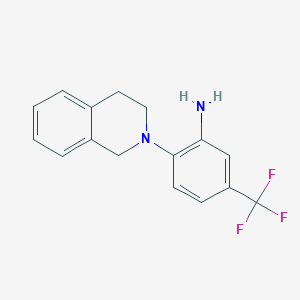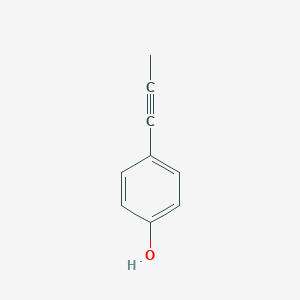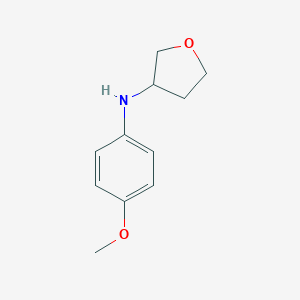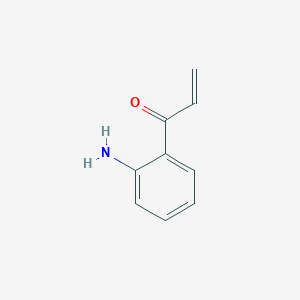
1-(2-Aminophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is also known as chalcone and belongs to the class of organic compounds known as phenylpropanoids. This compound has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(2-Aminophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways. For instance, it has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
1-(2-Aminophenyl)prop-2-en-1-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, it has been found to possess antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Aminophenyl)prop-2-en-1-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(2-Aminophenyl)prop-2-en-1-one. One potential direction is to investigate its potential as a lead compound for the development of new drugs. Additionally, more research is needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, its potential applications in other fields, such as agriculture and material science, should also be explored.
Méthodes De Synthèse
The synthesis of 1-(2-Aminophenyl)prop-2-en-1-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. This involves the condensation of an aromatic aldehyde and an α, β-unsaturated ketone in the presence of a base catalyst. The product obtained from this reaction is then subjected to further purification to obtain pure 1-(2-Aminophenyl)prop-2-en-1-one.
Applications De Recherche Scientifique
1-(2-Aminophenyl)prop-2-en-1-one has numerous applications in scientific research. One of the most significant applications of this compound is in medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Therefore, it has been extensively studied as a potential lead compound for the development of new drugs.
Propriétés
Numéro CAS |
177026-95-8 |
|---|---|
Nom du produit |
1-(2-Aminophenyl)prop-2-en-1-one |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
1-(2-aminophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1,10H2 |
Clé InChI |
XJHWVTRAMHRDFY-UHFFFAOYSA-N |
SMILES |
C=CC(=O)C1=CC=CC=C1N |
SMILES canonique |
C=CC(=O)C1=CC=CC=C1N |
Synonymes |
2-Propen-1-one,1-(2-aminophenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



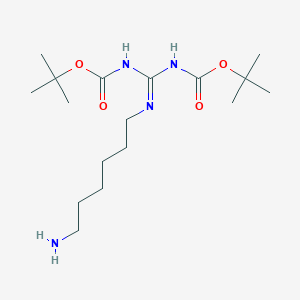
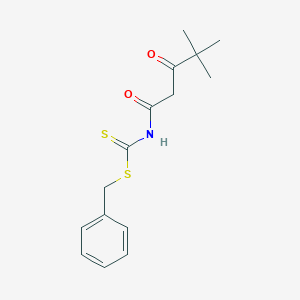
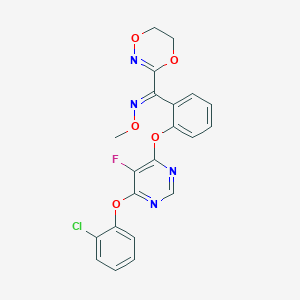
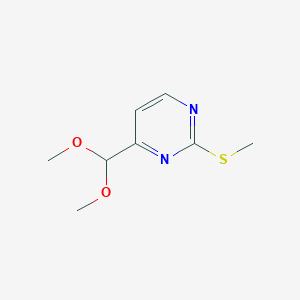
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
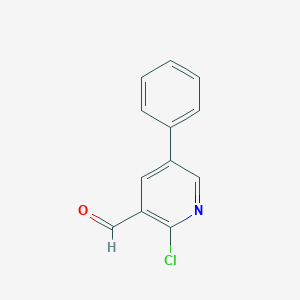
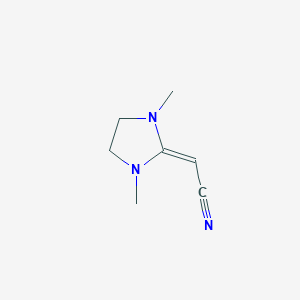
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
